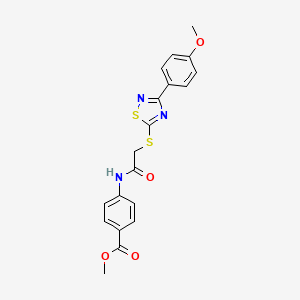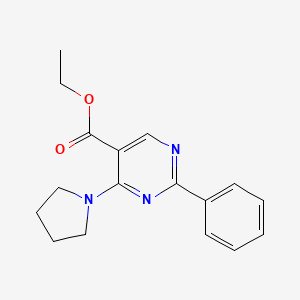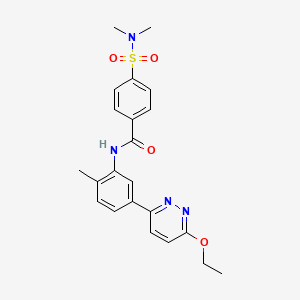
Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported via Schiff bases reduction route . The yellow oily product was dissolved in 1:1 dichloromethane:methanol (20 mL) and added in portion to sodium borohydride (0.7566 g, 0.02 mol) at room temperature and stirred for 20 h .Molecular Structure Analysis
The molecular structures of similar compounds are reported. The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the density is 1.0±0.1 g/cm3, boiling point is 252.7±15.0 °C at 760 mmHg, vapour pressure is 0.0±0.5 mmHg at 25°C, enthalpy of vaporization is 49.0±3.0 kJ/mol, flash point is 104.5±13.9 °C, index of refraction is 1.503, molar refractivity is 47.3±0.3 cm3 .Applications De Recherche Scientifique
Photodynamic Therapy Applications
- A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of new zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups containing Schiff base. These compounds, similar in structure to the specified chemical, have been found useful in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Activity
- Hirpara, Parekh, and Parekh (2003) synthesized azomethines and 4-thiazolidinones derivatives, which include compounds structurally similar to the one . These compounds demonstrated significant in vitro growth-inhibiting activity against various microbes and showed potential in antitubercular activity (Hirpara, Parekh, & Parekh, 2003).
Synthesis of Heterocyclic Systems
- Selič, Grdadolnik, and Stanovnik (1997) reported on the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and related compounds, which are utilized in the synthesis of various heterocyclic systems. These findings are important for the development of new pharmaceuticals and materials (Selič, Grdadolnik, & Stanovnik, 1997).
Antiproliferative and Antimicrobial Properties
- Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds. They found that some of these compounds, which are structurally related to the chemical , exhibit high DNA protective ability, strong antimicrobial activity, and potential as anti-cancer agents (Gür et al., 2020).
Photophysical Properties
- A study by Kim et al. (2021) on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a compound structurally similar to the specified chemical, revealed unique characteristics in luminescence properties. These properties are crucial for applications in optical materials and sensors (Kim et al., 2021).
Synthesis of Bisbibenzyls
- Hong-xiang (2012) discussed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of bisbibenzyls, which are natural products with diverse biological activities. This research highlights the compound's role in the preparation of complex natural products (Hong-xiang, 2012).
Orientations Futures
The reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . This suggests that “Methyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate” could have potential applications in the synthesis of these and potentially other compounds in the future.
Propriétés
IUPAC Name |
methyl 4-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-25-15-9-5-12(6-10-15)17-21-19(28-22-17)27-11-16(23)20-14-7-3-13(4-8-14)18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXSXQUQKVWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2707299.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2707300.png)

![2-cyclohexyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2707304.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2707309.png)

![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)
![3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2707312.png)
